methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate
Overview
Description
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate is a chemical compound with the molecular formula C8H9F3O5S and a molecular weight of 274.21 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a cyclopentene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate typically involves the reaction of methyl 2-oxocyclopentane-1-carboxylate with trifluoromethylsulfonic anhydride in the presence of a base such as N-ethyl-N,N-diisopropylamine[2][2]. The reaction is carried out in an inert atmosphere using dichloromethane as the solvent at low temperatures (-78°C) and then gradually warmed to room temperature[2][2]. The product is then purified by column chromatography to obtain a high yield[2][2].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency[2][2].
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different cyclopentane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclopentane carboxylates with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, triethylamine, and various nucleophiles. The reactions are typically carried out in solvents such as dichloromethane, diethyl ether, and 1,4-dioxane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopentane derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
- Methyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
Uniqueness
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical properties compared to its linear counterparts . This structural difference allows for unique reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)cyclopentene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O5S/c1-15-7(12)5-3-2-4-6(5)16-17(13,14)8(9,10)11/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSARWFSYZHULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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